molecular formula C18H36N2S4 B1583980 Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- CAS No. 3064-73-1

Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-

Cat. No. B1583980
CAS RN: 3064-73-1
M. Wt: 408.8 g/mol
InChI Key: QOTYLQBPNZRMNL-UHFFFAOYSA-N
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Description

Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)- is a chemical compound with a variety of uses . It is also known by other names such as tetra (isobutyl)thioperoxydicarbamic acid, TETRA-ISO-BUTYL THIURAM DISULFIDE, TiBTD, Diisobutylthiuram disulfide, ISOBUTYL TUADS, DiisobutylThiuramDisulfide (Tibtd), and 1,1’-Dithiobis (N,N-diisobutylthioformamide) .

Scientific Research Applications

Coordination Networks and Metal Interactions

Coordination networks from a bifunctional molecule containing carboxyl and thioether groups : This study explores the interaction of a bifunctional molecule (tetrakis(methylthio)-1,4-benzenedicarboxylic acid) with various metal ions, forming coordination networks. The carboxyl group in the molecule consistently bonds to metal ions, while the softer methylthio group shows selective binding, depending on the metal's hardness. This interaction impacts the electronic band gaps in the solid-state networks of these molecules (Xiao‐Ping Zhou et al., 2008).

Crystal Structure and Vibrational Spectra

Crystal structure and vibrational spectra of methyl N,N-diethyldithiocarbamato mercury(II) : The interaction of tetraethylthioperoxydicarbonic diamide with methylchloromercury(II) forms compounds with distinct crystal structures. This study provides in-depth crystallographic and spectroscopic data, revealing details about bond distances, molecular planarity, and vibrational changes upon coordination (C. Chieh & Laura P. C. Leung, 1976).

Microporous Metal-Organic Frameworks

Made in Water A Stable Microporous Cu(I)-carboxylate Framework for CO2, Water, and Iodine Uptake

: A robust microporous metal-organic framework was developed using water as the sole solvent, featuring Cu(I) ions bonded to both carboxyl and thioether donors. This framework demonstrates selective sorption capabilities, particularly for CO2 and iodine molecules, due to its subnanoscopic pores (Jie Liu et al., 2018).

Luminescence Sensing and Pesticide Removal

Metal-Organic Frameworks Constructed from a New Thiophene-Functionalized Dicarboxylate : This research introduced a family of thiophene-based metal-organic frameworks capable of efficient luminescence sensing and selective detection of environmental contaminants. These frameworks show potential for recyclable detection of hazardous materials and high-performance trapping of certain pollutants (Yang Zhao et al., 2017).

Nucleophilic Substitution in Organic Synthesis

The Palladium Catalyzed Nucleophilic Substitution of Aryl Halides by Thiolate Anions : This paper discusses a reaction mechanism involving a catalytic amount of tetrakis(triphenylphosphine) palladium, facilitating the reaction of aryl halides with thiolate anions. This reaction is significant for preparing various sulfide compounds, providing insights into the reaction mechanism and potential applications (T. Migita et al., 1980).

Safety And Hazards

This compound has been identified as posing a risk to the environment . The Government of Canada is considering implementing regulatory and non-regulatory controls to minimize the release of this compound to the environment .

Future Directions

The main industrial sector with exposure sources of concern is the rubber products manufacturing sector . Therefore, future directions could include finding alternatives to this compound and/or technologies, and their feasibility as applicable to manufacturers, importers, and users .

properties

IUPAC Name

bis(2-methylpropyl)carbamothioylsulfanyl N,N-bis(2-methylpropyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2S4/c1-13(2)9-19(10-14(3)4)17(21)23-24-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTYLQBPNZRMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)SSC(=S)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062823
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-

CAS RN

3064-73-1
Record name Tetraisobutylthiuram disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3064-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioperoxydicarbonic diamide (((H2N)C(S))2S2), N,N,N',N'-tetrakis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003064731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrakis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetra(isobutyl)thioperoxydicarbamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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